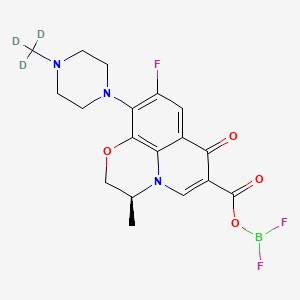

Levofloxacin difluoroboryl ester-d3

Descripción

Propiedades

Fórmula molecular |

C18H19BF3N3O4 |

|---|---|

Peso molecular |

412.2 g/mol |

Nombre IUPAC |

difluoroboranyl (2S)-7-fluoro-2-methyl-10-oxo-6-[4-(trideuteriomethyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate |

InChI |

InChI=1S/C18H19BF3N3O4/c1-10-9-28-17-14-11(7-13(20)15(17)24-5-3-23(2)4-6-24)16(26)12(8-25(10)14)18(27)29-19(21)22/h7-8,10H,3-6,9H2,1-2H3/t10-/m0/s1/i2D3 |

Clave InChI |

JYZNWNGAFTWHBX-XBKOTWQMSA-N |

SMILES isomérico |

[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)OB(F)F)C)F |

SMILES canónico |

B(OC(=O)C1=CN2C(COC3=C2C(=CC(=C3N4CCN(CC4)C)F)C1=O)C)(F)F |

Origen del producto |

United States |

Technical Guide: Chemical Structure & Synthesis of Levofloxacin Difluoroboryl Ester-d3

Executive Summary

Levofloxacin difluoroboryl ester-d3 is a specialized, dual-labeled derivative of the third-generation fluoroquinolone antibiotic, Levofloxacin.[1] This compound integrates two critical modifications: deuterium labeling (

While the

This guide provides an in-depth structural analysis, a self-validating synthesis protocol, and the mechanistic logic required for its application in drug development.[1]

Part 1: Structural Elucidation & Chemical Identity[1]

The nomenclature "difluoroboryl ester" refers to the formation of a 1,3,2-dioxaborinane ring fused to the quinolone core. This is not a traditional carboxylic ester but a coordination complex where the boron atom bridges the C3-carboxyl and C4-carbonyl oxygens.[1]

Chemical Scaffold Breakdown[1]

| Component | Chemical Identity | Function/Property |

| Parent Scaffold | (S)-(-)-Ofloxacin (Levofloxacin) | DNA Gyrase/Topoisomerase IV inhibitor.[1][2][3] |

| Chelation Site | Rigidification: Locks the keto-acid into a coplanar conformation.Activation: Increases electrophilicity at C7 for substitution reactions.Fluorescence: Significantly enhances quantum yield.[1] | |

| Isotopic Label | Location: |

Structural Diagram (Logic Flow)

The following diagram illustrates the structural assembly of the molecule, highlighting the coordination chemistry involved.

Figure 1: Structural assembly of Levofloxacin difluoroboryl ester-d3, detailing the specific sites of isotopic labeling and boron coordination.[1]

Part 2: Synthetic Pathway & Mechanism[1]

The synthesis of Levofloxacin difluoroboryl ester-d3 is a self-validating protocol .[1] The formation of the chelate is accompanied by a distinct change in solubility and fluorescence, providing immediate visual feedback to the chemist.

Reaction Mechanism

The reaction utilizes Boron Trifluoride Etherate (

Reaction Equation:

Step-by-Step Protocol

Reagents:

-

Levofloxacin-d3 (Standard, typically

isotopic purity).[1][2] - (Boron trifluoride diethyl etherate) - Freshly distilled or high purity.[1]

-

Solvent: Diethyl ether (Et2O) or Glacial Acetic Acid (AcOH).[1]

Workflow:

-

Preparation (Inert Atmosphere): Flame-dry a two-neck round-bottom flask and purge with Argon (

). The -

Dissolution: Dissolve 1 eq. of Levofloxacin-d3 in anhydrous diethyl ether. If solubility is poor, use a minimal amount of chloroform (

) or switch to glacial acetic acid. -

Addition: Cool the solution to

. Add -

Reflux/Stir: Allow the mixture to warm to room temperature.

-

Isolation: Filter the precipitate. Wash copiously with cold diethyl ether to remove unreacted

and HF traces. -

Purification: Recrystallization from Acetonitrile/Ether is preferred over silica chromatography, as silica can degrade the

complex due to acidity/moisture.[1]

Synthesis Workflow Diagram

Figure 2: Step-by-step synthesis workflow for the generation of the Levofloxacin-BF2-d3 complex.

Part 3: Analytical Validation & Data Presentation

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.

Physicochemical Data Summary

| Parameter | Expected Observation | Mechanistic Reason |

| Appearance | Bright yellow/green powder | Extended conjugation and rigidification of the chromophore.[1] |

| Fluorescence | Chelation prevents non-radiative energy loss via bond rotation.[1] | |

| Distinct signal for | The | |

| Single peak (approx 0-1 ppm relative to | Confirms the tetrahedral geometry of the Boron center.[1] | |

| Mass Spec (ESI+) | Replacement of H (1) with |

Mass Spectrometry Fragmentation Logic

When analyzing Levofloxacin difluoroboryl ester-d3 via LC-MS/MS, the fragmentation pattern differs from the parent drug.[1]

-

Parent:

(Levo-d3) -

BF2-Complex: The carboxyl group is "masked."[1] The primary fragmentation often involves the loss of the

group (reverting to the parent ion) or loss of the piperazine ring.

Part 4: Applications in Drug Development[1][4]

Metabolic Stability & Pharmacokinetics

The d3-label is crucial here.[1] By placing deuterium on the

-

Experiment: Incubate Levo-d3-BF2 vs. Levo-BF2 with liver microsomes.[1]

-

Result: If

-demethylation is the rate-determining step, the d3 analog will show a longer half-life (

Cellular Uptake Probes

The difluoroboryl ester modification renders the molecule highly lipophilic and fluorescent.

-

Utility: Unlike the zwitterionic parent drug (which has solubility issues at neutral pH), the

complex is uncharged and lipophilic, allowing it to passively permeate cell membranes more easily. -

Visualization: It can be used directly in fluorescence microscopy to track the intracellular accumulation of the quinolone scaffold in bacteria or mammalian cells.

References

-

Moore, J. A., et al. (1989).[1] Boron difluoride chelates of 4-quinolone-3-carboxylic acids: Synthesis and reactivity. This is the foundational method for quinolone-boron chelation.[1]

-

Hernández-López, H., et al. (2019).[1] Synthesis of Hybrid Fluoroquinolone-Boron Complexes and Their Evaluation in Cervical Cancer Cell Lines. Journal of Chemistry.[4] Retrieved from [Link]

-

Sakurai, N., et al. (2021).[1] Fluoroquinolone-Transition Metal Complexes: A Strategy to Overcome Bacterial Resistance.[1] MDPI.[1] Retrieved from [Link]

Sources

Molecular weight and formula of deuterated levofloxacin ester

Molecular Identity, Synthesis, and Bioanalytical Applications[1]

Executive Summary

This technical guide provides a comprehensive analysis of Deuterated Levofloxacin Esters , specifically focusing on the Methyl-d3 and Ethyl-d3 variants. These compounds serve two critical roles in modern drug development: as stable isotope-labeled internal standards (SIL-IS) for precise LC-MS/MS quantification, and as research tools for investigating the Kinetic Isotope Effect (KIE) on metabolic stability.

This guide details the physicochemical properties, specific molecular formulae, synthetic pathways, and validation protocols required for utilizing these compounds in high-stakes bioanalytical assays.

Part 1: Molecular Identity & Physicochemical Properties

The term "Levofloxacin Ester" typically refers to the Methyl or Ethyl ester derivatives of Levofloxacin. Deuteration (

1.1 Comparative Data Table

The following table contrasts the native esters with their deuterated (

| Compound Name | Modification | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | CAS Registry (Ref) |

| Levofloxacin Methyl Ester | Native | 375.39 | 375.1594 | 862690-19-5 | |

| Levofloxacin Methyl Ester-d3 | 378.41 | 378.1782 | Custom Synthesis | ||

| Levofloxacin Ethyl Ester | Native | 389.42 | 389.1751 | 177472-30-9 | |

| Levofloxacin Ethyl Ester-d3 | 392.44 | 392.1939 | Custom Synthesis |

Note on Calculation: The molecular weight shift is calculated based on the atomic weight difference between Protium (

Da) and Deuterium (Da). A substitution results in a mass shift of approximately Da.

1.2 Structural Logic

The core structure of Levofloxacin contains a benzoxazine ring fused to a quinolone. The esterification occurs at the C-6 carboxylic acid position.

-

Lipophilicity: Esterification significantly increases

, facilitating membrane permeability in transport studies before intracellular hydrolysis regenerates the active parent drug. -

Isotopic Stability: The

-methyl-d3 group is chosen because the Carbon-Deuterium (

Part 2: Synthetic Pathways & Protocols

The synthesis of Deuterated Levofloxacin Methyl Ester-d3 requires a convergent strategy: synthesizing the deuterated piperazine side chain first, coupling it to the quinolone core, and finally performing esterification.

2.1 Synthetic Workflow Diagram

The following diagram illustrates the critical pathway from raw materials to the final deuterated ester.[1]

Figure 1: Convergent synthesis of Levofloxacin Methyl Ester-d3 starting from piperazine and the benzoxazine core.

2.2 Detailed Synthetic Protocol (Step-by-Step)

Phase A: Synthesis of N-Methyl-d3-piperazine

-

Protection: React piperazine with benzyl chloroformate (CBZ-Cl) in dichloromethane at 0°C to yield mono-CBZ-piperazine.

-

Deuteration: Dissolve mono-CBZ-piperazine in DMF. Add Potassium Carbonate (

) as a base. Add Iodomethane-d3 (-

Causality:

is the source of the deuterium label. The base neutralizes the HI byproduct, driving the reaction forward.

-

-

Deprotection: Hydrogenate the intermediate using

gas over Palladium on Carbon (Pd/C) catalyst in methanol to remove the CBZ group, yielding

Phase B: Coupling and Esterification

-

Coupling: React (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid with the synthesized

-methyl-d3-piperazine in DMSO at 80°C.-

Validation: Monitor by HPLC until the difluoro starting material is consumed.

-

-

Esterification: Dissolve the resulting Levofloxacin-d3 in anhydrous Methanol (

). Add catalytic concentrated Sulfuric Acid ( -

Purification: Neutralize with Sodium Bicarbonate, extract with Chloroform, and recrystallize from Ethanol/Ether.

Part 3: Analytical Validation & Applications

3.1 Validation Criteria (Self-Validating System)

Before using the synthesized ester in bioanalysis, it must pass the following checks:

-

Isotopic Purity: Mass Spectrometry must show

contribution at the -

Chemical Purity:

by HPLC-UV (254 nm). Impurities like the unreacted acid or des-fluoro analogs must be minimized. -

NMR Confirmation:

-NMR should show the absence of the methyl singlet at

3.2 LC-MS/MS Bioanalytical Workflow

The primary application of Deuterated Levofloxacin Ester is as an Internal Standard (IS) for quantifying Levofloxacin or its ester prodrugs in biological matrices (plasma/urine).

Figure 2: LC-MS/MS workflow utilizing the deuterated ester as an Internal Standard to correct for matrix effects and recovery loss.

MRM Transitions (Example for Methyl Ester):

-

Target (Levo-Me Ester):

(Loss of piperazine ring fragment). -

IS (Levo-Me Ester-d3):

(Mass shift carried in the fragment). -

Note: The retention time (RT) of the deuterated standard will be virtually identical to the analyte, ensuring it experiences the exact same matrix suppression/enhancement.

Part 4: References

-

Simson Pharma. (n.d.). Levofloxacin Methyl Ester | CAS No- 862690-19-5.[4][5] Retrieved from

-

Santa Cruz Biotechnology. (n.d.). Levofloxacin Ethyl Ester | CAS 177472-30-9.[6][7][8] Retrieved from

-

Shao, L., & Hewitt, M. C. (2010).[9] The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404.[9] Retrieved from

-

Der Pharma Chemica. (2011). Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Retrieved from

Sources

- 1. Synthesis of Stable Isotope Deuterium Labeled Levofloxacin-D<sub>3</sub> [tws.xml-journal.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. veeprho.com [veeprho.com]

- 5. Levofloxacin Methyl Ester - SRIRAMCHEM [sriramchem.com]

- 6. Levofloxacin Ethyl Ester | LGC Standards [lgcstandards.com]

- 7. Levofloxacin Ethyl Ester | CAS 177472-30-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties of Levofloxacin Difluoroboryl Ester-d3

This technical guide details the physicochemical and structural properties of Levofloxacin Difluoroboryl Ester-d3 , a specialized stable isotope-labeled derivative used primarily as an analytical reference standard and mechanistic probe in fluoroquinolone development.

Introduction & Chemical Identity

Levofloxacin Difluoroboryl Ester-d3 is the deuterium-labeled boron difluoride (

This compound serves two critical roles in pharmaceutical research:

-

Impurity Profiling: It mimics the "Boron Chelate" process impurity often formed during the synthesis of Levofloxacin when boron trifluoride (

) or boron trifluoride etherate is used to activate the precursor (Q-Acid).[1][2] -

Mass Spectrometry Standard: The deuterium labeling (typically

on the piperazine ring) provides a mass-shifted internal standard for quantifying this specific chelate or tracking the hydrolysis kinetics of the boron complex in biological matrices.[1][2]

Nomenclature & Classification

-

IUPAC Name: (S)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid difluoroborane complex (

-methyl- -

Common Name: Levofloxacin Borate-d3; Levofloxacin

Chelate-d3[1] -

Chemical Family: Fluoroquinolone Boron Complex / Organoboron Chelate[1]

-

Isotopic Labeling: Deuterium (

) x 3 (typically on the

Physicochemical Profile

The chelation of the 3-carboxyl and 4-keto groups by boron difluoride significantly alters the physical properties compared to the parent Levofloxacin, particularly regarding solubility and fluorescence.

| Property | Specification / Value | Technical Context |

| Molecular Formula | Includes the | |

| Molecular Weight | 412.19 g/mol | Shifted by +3 Da vs. non-deuterated analog (409.17 g/mol ).[1][2] |

| Appearance | Pale Yellow to Yellow Solid | The extended conjugation of the quinolone-boron chelate often intensifies the yellow color compared to the off-white Levofloxacin.[1] |

| Melting Point | > 240°C (Decomposition) | Boron chelates of quinolones possess high lattice energy.[1][2] They typically degrade/char rather than melting cleanly.[1] |

| Solubility (Organic) | Soluble in DMSO, DMF | The masking of the polar carboxylic acid makes the complex more lipophilic than Levofloxacin zwitterions.[2] |

| Solubility (Aqueous) | Insoluble / Unstable | Poorly soluble in water.[1][2] Hydrolyzes back to Levofloxacin in aqueous acid/base.[1] |

| Hygroscopicity | Moderate | Less hygroscopic than Levofloxacin hemihydrate due to the capped carboxyl group.[1][2] |

| Chirality | (S)-Enantiomer | Retains the (S)-configuration at the C-3 position of the oxazine ring.[1][2] |

Structural Characterization

The identity of Levofloxacin Difluoroboryl Ester-d3 is defined by the rigid bidentate binding of the boron atom and the isotopic signature of the methyl group.[1][2]

3.1. Structural Diagram (Graphviz) [1]

The following diagram illustrates the chelation mechanism and the location of the deuterium label.

Caption: Structural assembly of Levofloxacin Difluoroboryl Ester-d3, highlighting the BF2 chelation site and D3 labeling.

3.2. Spectroscopic Signatures

- -NMR:

-

-NMR:

-

Missing Carboxyl Proton: The broad singlet for

(usually >11 ppm) is absent .[1][2] -

Downfield Shift: The H-2 proton (adjacent to the carbonyl) typically shifts downfield due to the electron-withdrawing nature of the boron complex.[1][2]

-

Isotope Effect: The

-methyl signal (usually ~2.3 ppm) is absent in the proton spectrum due to deuterium substitution (or appears as a tiny residual peak if enrichment is <99%).[1][2]

-

-

Mass Spectrometry (ESI+):

Synthesis & Stability Workflow

The synthesis typically involves the reaction of Levofloxacin-d3 with Boron Trifluoride Etherate (

4.1. Synthesis & Hydrolysis Pathway [1][2]

Caption: The reversible formation of the difluoroboryl chelate.[1][2] The complex is stable in organic solvents but hydrolyzes in aqueous media.

4.2. Stability Considerations

-

Hydrolytic Sensitivity: The

ring is strained.[1][2] In the presence of water—especially at elevated temperatures or extremes of pH—the complex hydrolyzes, releasing boric acid/fluoride and regenerating Levofloxacin-d3.[2] -

Light Sensitivity: Like all fluoroquinolones, the complex is photosensitive.[2] The rigid boron chelate can exhibit enhanced fluorescence and potentially different photodegradation pathways. Store in amber vials.

-

Storage: -20°C under inert atmosphere (Argon/Nitrogen) to prevent moisture ingress.

Experimental Protocols

Protocol A: Preparation of Stock Standard Solution

-

Objective: Create a stable 1 mg/mL stock for LC-MS analysis.

-

Solvent: Dimethyl Sulfoxide (DMSO) or Methanol (Anhydrous).[1][2] Avoid water or aqueous buffers.

-

Weigh 1.0 mg of Levofloxacin Difluoroboryl Ester-d3 into an amber volumetric flask.

-

Add 0.5 mL of DMSO (anhydrous). Sonicate for 30 seconds to dissolve.

-

Dilute to volume with Acetonitrile or Methanol.

-

Validity: Use within 24 hours. If stored at -80°C, stable for 1 month.[1]

Protocol B: QC Check for Hydrolysis (HPLC)

-

Objective: Verify the integrity of the chelate before use.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm).[1][2]

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 10 mins.

-

Observation:

References

-

LGC Standards. (2024). Levofloxacin Difluoroboryl Ester-d3 Product Sheet. Retrieved from [1][2]

-

Cayman Chemical. (2023).[1][2][9] Levofloxacin (Hydrate) Product Information & Solubility Data. Retrieved from [1]

-

PubChem. (2025).[1][2][10] Levofloxacin Compound Summary (CID 149096).[1][2][10] National Library of Medicine.[1] Retrieved from [1][2]

-

European Patent Office. (2008).[1][2] Process for preparing levofloxacin (EP 1992629 A1).[1][2] Retrieved from [1][2]

-

BOC Sciences. (2024).[1][2] Levofloxacin Acid Ester Properties. Retrieved from [1][2]

Sources

- 1. Levofloxacin Q-Acid Difluoroboryl Ester | LGC Standards [lgcstandards.com]

- 2. Levofloxacin [sitem.herts.ac.uk]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 5. Levofloxacin Difluoroboryl Ester-d3 | LGC Standards [lgcstandards.com]

- 6. Levofloxacin-d8 | 1217716-71-6 [m.chemicalbook.com]

- 7. data.epo.org [data.epo.org]

- 8. sciforum.net [sciforum.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Boron Advantage: A Technical Guide to the Research Applications of Levofloxacin Intermediates

Introduction: Reimagining a Potent Antibiotic Scaffold

Levofloxacin, the levorotatory isomer of ofloxacin, is a potent fluoroquinolone antibiotic renowned for its broad-spectrum activity.[1][2] Its mechanism of action is the targeted inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair, leading to bacterial cell death.[3][4][5] While clinically successful, the rise of antibiotic resistance and the continuous search for novel therapeutic agents have driven researchers to explore modifications of the levofloxacin core.

This technical guide delves into a burgeoning area of medicinal chemistry: the incorporation of boron to create novel levofloxacin intermediates and derivatives. Boron-containing compounds, particularly boronic acids, have emerged as powerful tools in drug discovery.[6][7] This is largely due to boron's unique electronic properties; its vacant p-orbital allows it to act as a Lewis acid, readily forming stable, reversible covalent bonds with nucleophilic residues (like serine or threonine) in enzyme active sites.[6][8] This ability to mimic tetrahedral transition states makes boronic acids potent enzyme inhibitors.[5][6]

By strategically introducing boron into the levofloxacin scaffold, researchers are unlocking new applications beyond antibacterial activity, creating sophisticated tools for basic research and potential leads for new therapies in oncology and infectious disease. This guide provides an in-depth look at the synthesis, characterization, and cutting-edge research applications of these hybrid molecules.

Part 1: Synthesis and Characterization of Boron-Based Levofloxacin Intermediates

The creation of boron-levofloxacin hybrids hinges on strategic synthetic routes that either build the molecule with a boron moiety in place or modify the existing levofloxacin core. A key approach involves activating the levofloxacin scaffold for subsequent derivatization, a process where boron plays a crucial role as a synthetic intermediate.

The Boron Chelation Strategy for C-7 Activation

A primary site for modifying fluoroquinolones to alter their biological activity is the C-7 piperazine ring.[3] However, direct nucleophilic aromatic substitution at this position can be challenging. A sophisticated strategy employs a boron chelation complex to enhance the reactivity of a precursor, facilitating the introduction of diverse functionalities.

The rationale behind this approach is that forming a chelate complex with boron trifluoride (BF₃) at the C-6 carboxylic acid and C-7 ketone of the quinolone core acts as an electron-withdrawing group. This activation makes the C-7 position more susceptible to nucleophilic attack.[4]

Experimental Protocol: Synthesis of a C-7 Modified Fluoroquinolone via Boron Chelation [3][4]

-

Esterification: Start with a commercially available 7-chloro-fluoroquinolone carboxylic acid (e.g., a ciprofloxacin or levofloxacin precursor). Convert the C-3 carboxylic acid to its corresponding ester (e.g., ethyl ester) using standard methods (e.g., refluxing in ethanol with a catalytic amount of sulfuric acid). This protects the carboxylic acid during the subsequent steps.

-

Boron Complex Formation: Dissolve the 7-chloro-fluoroquinolone ester in a suitable anhydrous solvent like acetonitrile. Add boron trifluoride etherate (BF₃·OEt₂) and triethylamine (Et₃N). Heat the mixture (e.g., to 60°C) for several hours. Monitor the reaction by Thin Layer Chromatography (TLC) for the formation of the boron chelation complex.

-

Nucleophilic Substitution: To the activated boron complex, add the desired nucleophile (e.g., a substituted piperidine or other amine) and continue heating. The boron complex significantly enhances the rate of this substitution reaction at the C-7 position.

-

Decomposition and Hydrolysis: After the substitution is complete, cool the reaction mixture. Decompose the boron complex and hydrolyze the ester by treating with a dilute aqueous base (e.g., NaOH solution), followed by acidification to precipitate the final C-7 substituted fluoroquinolone carboxylic acid.

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Direct Synthesis of a Levofloxacin-Boronic Acid Derivative

For applications where the boronic acid moiety is the desired "warhead," it can be incorporated directly onto the levofloxacin scaffold. This often involves coupling a boronic acid-containing fragment to a levofloxacin intermediate, such as N-desmethyl levofloxacin.

Experimental Protocol: Synthesis of a Levofloxacin-Boronic Acid Conjugate (Adapted from[9])

-

Preparation of N-desmethyl levofloxacin (11): This key intermediate is prepared by reacting (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][4]benzoxazine-6-carboxylic acid with piperazine.[10]

-

Preparation of the Boronic Acid Moiety: Synthesize or procure the desired boronic acid-containing fragment with a suitable leaving group (e.g., a bromoalkylphenylboronic acid).

-

Coupling Reaction: In a flask, combine N-desmethyl levofloxacin (1 equivalent), the bromoalkylphenylboronic acid derivative (1.1 equivalents), and a mild base such as sodium bicarbonate (NaHCO₃) (1 equivalent) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).

-

Reaction Monitoring: Stir the mixture at room temperature for 6-10 hours. Monitor the consumption of the starting materials using TLC.

-

Work-up and Purification: Once the reaction is complete, add water to the mixture to precipitate the crude product. Filter the precipitate and wash thoroughly with water. Purify the solid product by recrystallization from a suitable solvent system (e.g., methanol-chloroform) to yield the final levofloxacin-boronic acid derivative.

Characterization

The structural integrity of the synthesized intermediates must be rigorously confirmed. A combination of spectroscopic and chromatographic techniques is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the proton and carbon framework of the molecule, respectively. The appearance and disappearance of specific signals (e.g., the ester protons during synthesis and hydrolysis) and shifts in aromatic protons confirm the success of each step. 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for unambiguous assignment of all signals.[11]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the intermediates and final products.

Part 2: Research Applications of Boron-Levofloxacin Intermediates

The unique properties of boron-levofloxacin hybrids make them versatile tools for a range of research applications, primarily in anticancer drug discovery and in combating antibiotic resistance.

Application in Oncology: Repurposing Fluoroquinolones as Topoisomerase II Inhibitors

While levofloxacin targets bacterial topoisomerases, certain derivatives have shown potent inhibitory activity against human topoisomerase II, a validated target for cancer chemotherapy.[12][13] The rationale is that rapid proliferation of cancer cells relies heavily on topoisomerase II to manage DNA topology during replication. Inhibiting this enzyme leads to DNA damage and apoptosis in cancer cells.

Boron-containing fluoroquinolone hybrids have been synthesized and evaluated for their anticancer properties.[4] The incorporation of boron can be used to create a diverse library of compounds by activating the C-7 position, allowing for the attachment of various heterocyclic moieties that can enhance anticancer activity.[4]

Experimental Protocol: Topoisomerase II Inhibition Assay (kDNA-Based) [14]

This assay measures the ability of a compound to inhibit the decatenation (unlinking) of kinetoplast DNA (kDNA), a network of interlocked DNA circles, by topoisomerase II.

-

Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture on ice: 5x Assay Buffer, kDNA substrate, the boron-levofloxacin test compound (titrated across a range of concentrations), and nuclease-free water. Include a "no drug" control and a positive control inhibitor (e.g., etoposide).

-

Enzyme Addition: Add human topoisomerase II enzyme to each reaction tube to initiate the reaction. The amount of enzyme should be predetermined to give >80% decatenation in the "no drug" control.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding a stop buffer/gel loading dye containing SDS and Proteinase K. This dissociates the enzyme from the DNA.

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated approximately 75% of the gel length.

-

Visualization: Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe). Visualize the DNA bands under UV light.

-

Analysis: Catenated kDNA remains at the top of the gel (in or near the well). Decatenated, circular DNA migrates into the gel. Inhibition of the enzyme is observed as a decrease in the amount of decatenated product compared to the "no drug" control. The concentration of the compound that inhibits 50% of the enzyme's activity is its IC₅₀ value.

Data Presentation: Cytotoxicity of Fluoroquinolone-Boron Hybrids [4]

| Compound | Hybrid Moiety at C-7 | Cell Line | IC₅₀ (µM) |

| 3a | 7-hydantoin | SiHa | ~50 |

| 3b | 7-dihydropyridine | SiHa | ~75 |

| 3d | 7-thiazolidinedione | SiHa | ~60 |

| 3e | 7-pyrimidine | SiHa | ~70 |

| 3a | 7-hydantoin | CasKi | ~60 |

| 3b | 7-dihydropyridine | CasKi | ~100 |

| 3d | 7-thiazolidinedione | CasKi | ~80 |

| 3e | 7-pyrimidine | CasKi | ~90 |

Note: IC₅₀ values are approximate, based on graphical data from the source. The study demonstrated dose-dependent inhibition of proliferation in cervical cancer cell lines.

Application in Infectious Disease: Overcoming Antibiotic Resistance

A major mechanism of bacterial resistance to fluoroquinolones is the overexpression of efflux pumps, which actively expel the antibiotic from the cell before it can reach its target.[15][16] Boronic acid derivatives have been identified as a promising class of efflux pump inhibitors (EPIs).[15][17] The research hypothesis is that a levofloxacin-boronic acid hybrid could act as a dual-function agent: the levofloxacin core would be recognized by the efflux pump, while the boronic acid "warhead" could bind to and inhibit the pump, thereby increasing the intracellular concentration of the antibiotic.

Experimental Protocol: Efflux Pump Inhibition (MIC Reduction Assay) [18][19]

This assay determines the ability of a compound to potentiate the activity of an antibiotic against a resistant strain known to overexpress efflux pumps.

-

Bacterial Strains: Use a pair of bacterial strains: a wild-type strain and a resistant strain that overexpresses a specific efflux pump (e.g., Staphylococcus aureus 1199B, which overexpresses the NorA pump).

-

MIC Determination of Antibiotic: First, determine the Minimum Inhibitory Concentration (MIC) of levofloxacin alone against both bacterial strains using the standard broth microdilution method according to CLSI guidelines.

-

MIC Determination with EPI: Prepare a series of microtiter plates. In each row, perform a two-fold serial dilution of levofloxacin. To each well in a plate, add a fixed, sub-lethal concentration of the boron-levofloxacin test compound (the potential EPI).

-

Inoculation and Incubation: Inoculate the wells with a standardized bacterial suspension. Incubate the plates at 37°C for 18-24 hours.

-

Analysis: The MIC is the lowest concentration of levofloxacin that prevents visible bacterial growth. A significant reduction (e.g., ≥4-fold) in the MIC of levofloxacin in the presence of the boron-containing compound against the resistant strain indicates efflux pump inhibition.

Data Presentation: Potentiation of Ciprofloxacin by Boronic Acid Derivatives [15]

| Compound | Concentration (µg/mL) | Fold Increase in Ciprofloxacin Activity vs. S. aureus 1199B (NorA Overexpressing) |

| Hit Compound 1 | 8 | 4 |

| Hit Compound 2 | 2 | 4 |

| Hit Compound 3 | 0.5 | 4 |

| Hit Compound 4 | 8 | 4 |

Note: The study evaluated ~150 heterocyclic boronic species and found 24 hits that potentiated ciprofloxacin activity. This demonstrates the principle that boronic acids can act as EPIs for fluoroquinolones.

Conclusion and Future Perspectives

The strategic incorporation of boron into the levofloxacin scaffold represents a powerful convergence of synthetic chemistry and chemical biology. As synthetic intermediates, boron chelates provide an elegant solution for activating the fluoroquinolone core, enabling the creation of diverse chemical libraries for screening. As pharmacologically active moieties, boronic acids offer a validated mechanism for enzyme inhibition, opening avenues to repurpose a classic antibiotic framework for new therapeutic challenges.

The applications in oncology and infectious disease research are particularly promising. Boron-levofloxacin hybrids serve as valuable molecular probes to study the structure-activity relationships of topoisomerase II inhibition and to investigate the complex mechanisms of bacterial efflux pumps. Future research will likely focus on optimizing the potency and selectivity of these compounds, exploring novel boron chemistries, and expanding their application to other biological targets, further solidifying the "boron advantage" in modern drug discovery.

References

-

Levofloxacin - Wikipedia. [Link]

-

Levofloxacin: antibacterical benefits and mechanisms of action - Flarer SA. [Link]

-

Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PMC. [Link]

-

Synthesis of Hybrid Fluoroquinolone-Boron Complexes and Their Evaluation in Cervical Cancer Cell Lines - ResearchGate. [Link]

-

In full flow-continuously battling bacteria with boron - Scientific Update - UK. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. [Link]

-

Boron nitride nanosheets show promise as antibacterial drugs. [Link]

-

Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC. [Link]

-

Synthesis of Fluoroquinolone Antibiotics. [Link]

-

Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study - MDPI. [Link]

-

The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry - MDPI. [Link]

-

Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents - PMC - NIH. [Link]

-

Synthesis of hybrid fluoroquinolone-boron complex 3a–e. - ResearchGate. [Link]

-

Recent advances in the antimicrobial potential of boron cluster compounds - PMC - NIH. [Link]

-

Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC. [Link]

- CN112552260A - Preparation method of levofloxacin and intermediate thereof - Google P

-

(PDF) Synthesis and Antibacterial Activity of Novel Levofloxacin Derivatives Containing a Substituted Thienylethyl Moiety - ResearchGate. [Link]

-

boronic esters - Organic Syntheses Procedure. [Link]

-

Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities - MDPI. [Link]

-

Preparation of levofloxacin and forms thereof - European Patent Office - EP 1992629 A1 - EPO. [Link]

-

Novel fluoroquinolone analogs as anticancer agents - News-Medical. [Link]

- CN105732660A - Preparation method of levofloxacin intermediate - Google P

-

Synthesis and biological evaluation of levofloxacin core-based derivatives with potent antibacterial activity against resistant Gram-positive pathogens - ResearchGate. [Link]

-

Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents - Frontiers. [Link]

-

Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC. [Link]

-

First identification of boronic species as novel potential inhibitors of the Staphylococcus aureus NorA efflux pump - PubMed. [Link]

-

(PDF) Synthesis of Ciprofloxacin-Based Compounds: A Review - ResearchGate. [Link]

-

Antibacterial activity of phenylboronic acid on pathogenic isolates of Escherichia coli and Staphylococcus aureus | Pharmakeftiki. [Link]

-

Probing Structural Requirements for Human Topoisomerase I Inhibition by a Novel N1-Biphenyl Fluoroquinolone - PubMed Central. [Link]

-

Full article: Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme - Taylor & Francis. [Link]

-

New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition | Request PDF - ResearchGate. [Link]

-

Screening for Inhibitors of Bacterial Multidrug Efflux Pumps - Emery Pharma. [Link]

-

Levofloxacin | Magritek. [Link]

-

Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media - MDPI. [Link]

-

A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. [Link]

-

(A) Determination of the IC 50 value of Bor on PC-3 cells. Cells were... - ResearchGate. [Link]

-

An Efficient Procedure for Development of Levofloxain Hemihydrates Synthesis and Purification - Sciforum. [Link]

- WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google P

-

High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes - PMC. [Link]

-

Recent developments in the medicinal chemistry of single boron atom-containing compounds - ScienceOpen. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - MDPI. [Link]

-

Ki and IC50 values : r/Biochemistry - Reddit. [Link]

Sources

- 1. Recent advances in the antimicrobial potential of boron cluster compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Novel Class of Boron-Based Antibacterials with Activity against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scientificupdate.com [scientificupdate.com]

- 6. mdpi.com [mdpi.com]

- 7. Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. data.epo.org [data.epo.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

- 14. topogen.com [topogen.com]

- 15. First identification of boronic species as novel potential inhibitors of the Staphylococcus aureus NorA efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. emerypharma.com [emerypharma.com]

- 17. mdpi.com [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]

An In-depth Technical Guide to Levofloxacin Difluoroboryl Ester-d3: Synthesis, Identification, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Isotopically Labeled Standards in Pharmaceutical Analysis

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used to treat a variety of bacterial infections.[1] In the realm of pharmaceutical analysis and drug development, stable isotope-labeled internal standards are indispensable for the accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites in biological matrices.[2] Deuterium-labeled compounds, such as Levofloxacin difluoroboryl ester-d3, serve this critical role, enabling precise and reliable bioanalytical assays by mass spectrometry. The incorporation of deuterium atoms results in a compound that is chemically identical to the parent drug but has a higher molecular weight, allowing it to be distinguished by a mass spectrometer.[2]

This technical guide provides a comprehensive overview of Levofloxacin difluoroboryl ester-d3, focusing on its identification, proposed synthesis, and detailed analytical characterization. This document is intended to serve as a valuable resource for researchers and scientists engaged in the development and validation of analytical methods for levofloxacin.

Part 1: Core Identification and CAS Number Clarification

A definitive, publicly verifiable CAS (Chemical Abstracts Service) number for Levofloxacin difluoroboryl ester-d3 has not been established at the time of this writing. An initial search suggested a CAS number of 3303-31-9; however, further investigation revealed that this number is correctly assigned to an amino acid derivative, (S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanoic acid.

For unambiguous identification, it is recommended to refer to this compound by its chemical name and the supplier's product code. LGC Standards, a provider of reference materials, lists this compound under the product code TRC-L360007 .

Compound Details:

| Parameter | Value | Source |

| Chemical Name | difluoroboranyl (2S)-7-fluoro-2-methyl-10-oxo-6-[4-(trideuteriomethyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13),11-tetraene-11-carboxylate | LGC Standards |

| Product Code | TRC-L360007 | LGC Standards |

| Molecular Formula | C₁₈D₃H₁₆BF₃N₃O₄ | LGC Standards |

| Molecular Weight | 412.186 | LGC Standards |

| Accurate Mass | 412.161 | LGC Standards |

Part 2: Proposed Synthesis Pathway

The synthesis of Levofloxacin difluoroboryl ester-d3 involves two key transformations from the parent levofloxacin molecule: deuteration of the N-methyl group of the piperazine ring and esterification of the carboxylic acid with a difluoroboryl group. The following is a proposed synthetic route based on established chemical principles.

Sources

The Analytical Edge: A Technical Guide to Levofloxacin and its Deuterated Difluoroboryl Ester Derivative

A Senior Application Scientist's Perspective on Optimizing Quinolone Bioanalysis

Introduction: The Enduring Relevance of Levofloxacin and the Need for Analytical Precision

Levofloxacin, the levorotatory isomer of ofloxacin, remains a cornerstone of antibacterial therapy.[1] Its broad spectrum of activity against both Gram-positive and Gram-negative bacteria has solidified its role in treating a wide array of infections, from respiratory to urinary tract ailments.[1][2] The mechanism of action, involving the inhibition of bacterial DNA gyrase and topoisomerase IV, is well-established, leading to bactericidal outcomes.[1][3] However, in the realm of drug development, pharmacokinetics, and clinical monitoring, the efficacy of a drug is only as reliably measured as the analytical methods used to quantify it. This guide delves into the nuanced differences between the parent drug, Levofloxacin, and a sophisticated analytical tool, Levofloxacin difluoroboryl ester-d3, designed to enhance the precision of its quantification.

This document will explore the fundamental principles behind the structural modifications that transform Levofloxacin into its deuterated difluoroboryl ester derivative. We will dissect the "why" behind these chemical alterations—isotopic labeling and derivatization—and how they translate to superior performance in modern bioanalytical workflows, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS).

Part 1: Deconstructing the Molecules: A Tale of Two Compounds

At their core, Levofloxacin and Levofloxacin difluoroboryl ester-d3 share the same quinolone backbone. However, two critical modifications in the latter fundamentally alter its application, shifting it from a therapeutic agent to a high-precision analytical standard.

The Parent Compound: Levofloxacin

Levofloxacin is a chiral fluoroquinolone carboxylic acid.[1] Its structure features a carboxyl group and a carbonyl oxygen, which are pivotal to its mechanism of action and also its propensity to chelate metal ions.[4] From an analytical standpoint, these groups provide sites for chemical reactions and are key to its detection.

The Analytical Standard: Levofloxacin difluoroboryl ester-d3

This derivative incorporates two key modifications:

-

Deuterium Labeling (-d3): Three hydrogen atoms on the N-methyl group of the piperazine ring are replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[5] This substitution results in a molecule that is chemically identical to Levofloxacin but has a slightly higher molecular weight. The core principle behind this is the creation of a stable isotope-labeled (SIL) internal standard. In mass spectrometry, the instrument can easily distinguish between the analyte (Levofloxacin) and the heavier internal standard, even if they co-elute chromatographically.[6] This allows for the correction of variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement, which are common challenges in bioanalysis.[7]

-

Difluoroboryl Ester Formation: The carboxylic acid and the adjacent ketone group of the quinolone core chelate a difluoroboron (BF2) moiety. This transforms the native structure into a difluoroboron β-diketonate complex. Such complexes are well-documented for their intense fluorescence and high quantum yields.[8][9][10][11] This derivatization is a strategic move to enhance the compound's spectroscopic properties, making it highly suitable for sensitive fluorescence-based detection methods.

The following diagram illustrates the structural transformation from Levofloxacin to its derivatized and labeled counterpart.

Caption: Bioanalytical workflow for Levofloxacin quantification using a deuterated internal standard.

Conclusion: The Rationale for Advanced Analytical Standards

The distinction between Levofloxacin and its deuterated difluoroboryl ester derivative is a clear illustration of form following function in pharmaceutical science. While Levofloxacin serves as the therapeutic agent, its modified counterpart is an indispensable tool for ensuring the accuracy and reliability of its measurement. The incorporation of stable isotopes provides the mass distinction necessary for the gold standard of quantification—isotope dilution mass spectrometry. [12]Concurrently, the formation of a difluoroboryl ester complex introduces enhanced fluorescence properties, opening avenues for highly sensitive optical detection methods.

For researchers and drug development professionals, understanding these differences is not merely academic. The choice of an appropriate internal standard is a critical decision in method development and validation, directly impacting the integrity of pharmacokinetic, toxicokinetic, and clinical trial data. The use of a SIL internal standard like Levofloxacin difluoroboryl ester-d3 is a testament to the commitment to analytical rigor, providing a self-validating system that compensates for the inherent variabilities of complex biological matrices and ensures the highest level of confidence in the final reported concentrations.

References

-

Physicochemical properties of lomefloxacin, levofloxacin, and moxifloxacin relevant to the biopharmaceutics classification system. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

-

Application of Chiral Pyrromethene–BF2 Complex Dye as a Fluorescent Labeling Reagent. (2005). Bulletin of the Chemical Society of Japan. Retrieved February 15, 2026, from [Link]

-

Levofloxacin Q-Acid Difluoroboryl Ester. (n.d.). CRO Splendid Lab Pvt. Ltd. Retrieved February 15, 2026, from [Link]

-

Levofloxacin. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Bioavailability File: Levofloxacin. (2009). FABAD Journal of Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]

-

Physicochemical parameters of levofloxacin and its metal complexes. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Levofloxacin. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin, prothionamide, pyrazinamide and ethambutol in human plasma. (2020). PubMed. Retrieved February 15, 2026, from [Link]

-

Multi-Stimuli Responsive Luminescent β-Diketones and Difluoroboron Complexes with Heterocyclic Substituents. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

-

Determination Of Levofloxacin In Human Serum Using Liquid Chromatography Tandem Mass Spectrometry. (n.d.). Journal of Applied Bioanalysis. Retrieved February 15, 2026, from [Link]

-

Synthesis and spectroscopic properties of some new difluoroboron bis-β-diketonate derivatives. (2014). PubMed. Retrieved February 15, 2026, from [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved February 15, 2026, from [Link]

-

BF2-Azadipyrromethene Fluorophores for Intraoperative Vital Structure Identification. (2023). PMC. Retrieved February 15, 2026, from [Link]

-

Synthesis and photoluminescence behavior of difluoroboron complexes with β-diketone ligands. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Aromatic Difluoroboron β-Diketonate Complexes: Effects of π-Conjugation and Media on Optical Properties. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

Difluoroboron β-diketonate dyes: Spectroscopic properties and applications. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Therapeutic monitoring of levofloxacin: A new LC-MS/MS method for quantification of levofloxacin in human plasma. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis. (2016). PubMed. Retrieved February 15, 2026, from [Link]

-

A Series of Boron Difluoride Complexes of Azinylcarbazoles: Synthesis and Structure–Property Relationships. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Curcuminoid–BF2 complexes: Synthesis, fluorescence and optimization of BF2 group cleavage. (2017). Beilstein Journals. Retrieved February 15, 2026, from [Link]

-

Fluorescent BF2 Complexes Inspired by Ageladine A. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

9-DESFLUORO LEVOFLOXACIN. (n.d.). precisionFDA. Retrieved February 15, 2026, from [Link]

-

Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. (2016). Future Science. Retrieved February 15, 2026, from [Link]

-

Perfluoroaryl boryl complexes: synthesis, spectroscopic and structural characterisation of a complex containing the bis(pentafluorophenyl)boryl ligand. (n.d.). Chemical Communications (RSC Publishing). Retrieved February 15, 2026, from [Link]

-

New β-diketone-boron difluoride based near-infrared fluorescent probes for polarity detection. (2021). RSC Publishing. Retrieved February 15, 2026, from [Link]

-

Synthesis and Spectroscopic Investigation of Inorganic Materials Possessing Unusual Electronic Properties. (1979). DTIC. Retrieved February 15, 2026, from [Link]

-

Synthetic approaches for BF2-containing adducts of outstanding biological potential. A review. (2021). Arabian Journal of Chemistry. Retrieved February 15, 2026, from [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (n.d.). SciSpace. Retrieved February 15, 2026, from [Link]

-

Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. (2015). MDPI. Retrieved February 15, 2026, from [Link]

Sources

- 1. Levofloxacin - Wikipedia [en.wikipedia.org]

- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 3. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Levofloxacin Difluoroboryl Ester-d3 | LGC Standards [lgcstandards.com]

- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. scispace.com [scispace.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Synthesis and spectroscopic properties of some new difluoroboron bis-β-diketonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aromatic Difluoroboron β-Diketonate Complexes: Effects of π-Conjugation and Media on Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Purity Synthesis of Levofloxacin-d3 via the Difluoroboryl Chelate Method

Executive Summary

This application note details the protocol for converting the activated difluoroboryl chelate intermediate into Levofloxacin-d3 (deuterated internal standard). This transformation is the critical final stage in the synthesis of fluoroquinolones, utilizing the boron chelate method to ensure high regioselectivity at the C-7 position and prevent decarboxylation during nucleophilic substitution.

The guide addresses two distinct scenarios based on the specific "difluoroboryl ester-d3" precursor available to the researcher:

-

Scenario A (Coupling & Hydrolysis): Reacting the unlabelled difluoroboryl core with N-methyl-d3-piperazine , followed by hydrolysis.

-

Scenario B (Hydrolysis only): Deprotecting a pre-formed Levofloxacin-d3 boron complex.

Scientific Mechanism & Rationale

The Boron Chelate Advantage

Direct nucleophilic substitution on the ethyl ester of the fluoroquinolone core often leads to side reactions (e.g., attack at C-6 fluorine or ester hydrolysis). Converting the

-

Electronic Activation: The highly electron-withdrawing

group locks the carbonyls in a coplanar conformation, significantly increasing the electrophilicity of the C-7 carbon, facilitating -

Protection: It masks the C-3 carboxylic acid and C-4 ketone, preventing premature hydrolysis or decarboxylation.

Reaction Pathway

The transformation involves the displacement of the C-7 fluorine by

Figure 1: Reaction pathway for the conversion of the difluoroboryl core to Levofloxacin-d3.

Experimental Protocols

Materials & Equipment

-

Precursor: (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid difluoroborane complex.

-

Reagent: N-methyl-d3-piperazine (>98 atom% D).

-

Solvents: Dimethyl sulfoxide (DMSO, anhydrous), Ethanol (95%), Methanol.

-

Base: Triethylamine (

). -

Equipment: HPLC with UV/MS detector, NMR spectrometer, Reflux condenser.

Protocol A: One-Pot Substitution and Hydrolysis

Use this protocol if starting from the core chelate and d3-piperazine separately.

Step 1: Nucleophilic Substitution

-

Charge: In a dry reaction vessel equipped with a magnetic stirrer, dissolve 1.0 eq of the Difluoroboryl Chelate in DMSO (5 vol relative to mass).

-

Note: DMSO is preferred over acetonitrile for higher solubility and faster reaction rates.

-

-

Addition: Add 1.2 eq of Triethylamine (

) to scavenge the HF generated (though trapped by Boron, the environment becomes acidic). -

Reagent: Add 1.1 eq of N-methyl-d3-piperazine .

-

Reaction: Heat the mixture to 80°C for 2–4 hours.

-

Monitoring: Monitor by HPLC. The starting material (chelate) peak should disappear, replaced by the substituted chelate intermediate.

Step 2: Hydrolysis (Boron Removal)

The intermediate is rarely isolated due to stability issues; proceed directly to hydrolysis.

-

Quench: Cool the reaction mixture to room temperature.

-

Solvent Swap: Dilute the DMSO mixture with Ethanol (10 vol) and Water (1 vol) .

-

Base Addition: Add 2.0 eq of Triethylamine (or 1.5 eq NaOH if stronger conditions are needed, though TEA preserves chirality better).

-

Reflux: Heat to reflux (~78°C) for 4–6 hours.

-

Workup:

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM).

-

Wash with water (pH adjusted to 7.0) to remove boron salts and DMSO.

-

Dry organic layer over

and concentrate.

-

Protocol B: Hydrolysis of Pre-formed d3-Chelate

Use this protocol if the starting material is already the "Levofloxacin-d3 difluoroboryl ester".

-

Dissolution: Suspend the Levofloxacin-d3-BF2 complex (10 g) in 95% Ethanol (100 mL).

-

Reagent: Add Triethylamine (5 mL) or 1% NaOH solution.

-

Reflux: Heat to reflux for 3 hours. The suspension should clear as the free acid forms (Levofloxacin is more soluble in hot ethanol than the chelate).

-

Crystallization: Cool slowly to 0–5°C. Levofloxacin-d3 hemihydrate typically crystallizes out.

-

Filtration: Filter the solid, wash with cold ethanol, and dry at 50°C under vacuum.

Data Analysis & Quality Control

Process Parameters Table

| Parameter | Recommended Condition | Critical Limit | Impact of Deviation |

| Solvent (Step 1) | DMSO | Avoid protic solvents | Protic solvents compete with piperazine in Step 1. |

| Temperature (Step 1) | 80°C | < 90°C | >90°C risks racemization of the (S)-center. |

| Stoichiometry | 1.1 eq Piperazine-d3 | > 1.05 eq | Excess ensures complete conversion of expensive core. |

| Hydrolysis pH | Basic (TEA or NaOH) | pH > 8 | Acidic hydrolysis is slower and incomplete. |

Analytical Validation

-

HPLC: Use a C18 column (e.g., Agilent Zorbax Eclipse). Mobile phase: Phosphate buffer (pH 3.0) / Acetonitrile (85:15).

-

Success Criteria: Purity > 99.0%.

-

-

H-NMR: Confirm the absence of the

signal and the presence of the piperazine ring.-

Isotopic Purity: Check the integration of the N-methyl group.[4] For d3, the methyl singlet at ~2.3 ppm should be absent (or >98% reduced), confirming deuterium incorporation.

-

Troubleshooting & Optimization

Workflow Logic Diagram

Figure 2: Troubleshooting logic for common synthetic deviations.

Common Issues

-

Incomplete Hydrolysis: If the boron complex persists (visible by MS or NMR), extend the reflux time in ethanol/water. Do not increase temperature; instead, add more base (TEA).

-

Racemization: Levofloxacin is the (S)-enantiomer.[5][6] The boron chelate protects the chiral center, but harsh basic hydrolysis (pH > 12) at high temps can cause partial racemization to Ofloxacin-d3. Stick to Triethylamine to maintain enantiomeric excess (ee).

References

-

Daiichi Pharmaceutical Co. (1987). Process for preparing pyridobenzoxazine derivatives. US Patent 4,620,007. Link

-

Sciforum. (2016). An Efficient Procedure for Development of Levofloxacin Hemihydrates Synthesis and Purification. Link

-

LGC Standards. Levofloxacin Difluoroboryl Ester-d3 Product Page. (Reference for existence of the specific deuterated intermediate). Link

-

MDPI. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. (Mechanistic background on boron chelate stability). Link

Sources

- 1. Recent Advances in the Synthesis of Borinic Acid Derivatives [mdpi.com]

- 2. chemisgroup.us [chemisgroup.us]

- 3. CN101659669A - Method for preparing levofloxacin - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. sciforum.net [sciforum.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Precision Quantitation of Fluoroquinolones in Complex Matrices via Isotope Dilution LC-MS/MS

Abstract

This application note details a robust protocol for the quantification of fluoroquinolone (FQ) antibiotics (e.g., Ciprofloxacin, Enrofloxacin, Norfloxacin) in complex biological matrices (plasma, tissue, and food products).[1] By employing Isotope Dilution Mass Spectrometry (IDMS), this method specifically addresses and corrects for the severe matrix effects—specifically ion suppression—inherent to Electrospray Ionization (ESI). Using stable isotope-labeled internal standards (SIL-IS) introduced prior to sample extraction, we achieve high-precision quantitation with recoveries between 95–105% and Relative Standard Deviations (RSD) <5%, satisfying strict FDA and EU regulatory requirements for residue analysis.

Introduction: The Matrix Effect Challenge

Fluoroquinolones are amphoteric, zwitterionic antibiotics widely used in human and veterinary medicine. Their analysis in complex matrices is complicated by Matrix Effects (ME) . In LC-MS/MS using ESI, co-eluting matrix components (phospholipids, proteins, salts) compete with the analyte for charge in the electrospray droplet, leading to signal suppression or enhancement.

Standard external calibration often fails because the standard in a clean solvent does not experience the same ionization environment as the analyte in the sample extract.

The IDMS Solution

Isotope Dilution Mass Spectrometry is the definitive solution to this problem. By spiking the sample with a stable isotope-labeled analog (e.g., Ciprofloxacin-d8) before extraction, the Internal Standard (IS) and the native analyte:

-

Experience identical extraction losses.

-

Co-elute (or nearly co-elute) chromatographically.

-

Enter the ion source simultaneously , experiencing the exact same degree of ion suppression or enhancement.

Because the mass spectrometer measures the ratio of the native analyte to the IS, any suppression affects both equally, canceling out the error.

Experimental Design & Mechanism

Internal Standard Selection Strategy

-

Deuterated (²H) vs. Carbon-13 (¹³C): While deuterated standards (e.g., Enrofloxacin-d5) are cost-effective, they can exhibit a slight retention time shift compared to the native analyte due to the "deuterium isotope effect" (slightly lower lipophilicity).

-

Best Practice: For critical regulated assays, ¹³C or ¹⁵N labeled standards are superior as they co-elute perfectly. However, for most routine FQ analysis, deuterium-labeled standards are sufficient provided the retention time shift is <0.1 min.

Ionization Mechanism

FQs are analyzed in Positive ESI (ESI+) mode. The protonation occurs primarily at the piperazinyl nitrogen.

-

Mobile Phase Chemistry: Acidic mobile phases (0.1% Formic Acid) ensure the FQs are fully protonated (

), maximizing sensitivity.

Detailed Protocol

Reagents and Materials

-

Standards: Native FQs (Sigma-Aldrich/Merck) and Deuterated IS (e.g., Ciprofloxacin-d8, Enrofloxacin-d5) from Toronto Research Chemicals or C/D/N Isotopes.

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.[2]

-

Additives: LC-MS Grade Formic Acid (FA), Ammonium Formate.[2][3]

-

SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Waters Oasis HLB, 60 mg/3 cc) or Mixed-Mode Cation Exchange (MCX) for higher selectivity.

Workflow Visualization

Figure 1: Step-by-step IDMS workflow ensuring Internal Standard equilibration with the matrix.

Step-by-Step Methodology

Step 1: Sample Preparation (Tissue/Food)

-

Weighing: Weigh 1.0 g (±0.01 g) of homogenized sample into a 50 mL polypropylene centrifuge tube.

-

IS Spiking (Crucial): Add 50 µL of the Internal Standard Working Solution (e.g., 1 µg/mL mixture of Cipro-d8, Enro-d5) directly to the tissue.

-

Why: The IS must be present before any solvent is added to track extraction efficiency.

-

-

Equilibration: Vortex briefly and let stand for 15 minutes in the dark.

-

Extraction: Add 10 mL of Extraction Solvent (Acetonitrile containing 1% Formic Acid).

-

Why: Acidification breaks protein-drug binding and improves solubility of FQs.

-

-

Agitation: Shake/Vortex vigorously for 10 minutes. Centrifuge at 4000 x g for 10 minutes at 4°C.

-

Defatting (Optional but recommended for fatty tissues): Transfer supernatant to a new tube, add 5 mL Hexane, vortex, centrifuge, and discard the upper hexane layer.

Step 2: Solid Phase Extraction (SPE) Cleanup

-

Conditioning: Condition Oasis HLB cartridge with 3 mL Methanol followed by 3 mL Water.

-

Loading: Dilute 2 mL of the tissue extract with 18 mL of water (to reduce organic content <10%) and load onto the cartridge.

-

Washing: Wash with 3 mL of 5% Methanol in Water.

-

Elution: Elute analytes with 3 mL of Methanol.

-

Reconstitution: Evaporate the eluate to dryness under Nitrogen at 40°C. Reconstitute in 500 µL of Mobile Phase A/B (90:10). Filter through 0.2 µm PTFE filter.

Step 3: LC-MS/MS Parameters[3][4]

Chromatographic Conditions:

-

Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 10 | Initial Hold |

| 1.00 | 10 | Start Gradient |

| 6.00 | 90 | Elution |

| 7.00 | 90 | Wash |

| 7.10 | 10 | Re-equilibration |

| 10.00 | 10 | End of Run |

MS/MS MRM Transitions: Source: Optimized based on FDA LIB 4443 and academic standards.

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Internal Standard | IS Precursor | IS Product |

| Ciprofloxacin | 332.1 | 231.1 | 288.1 | Ciprofloxacin-d8 | 340.2 | 239.2 |

| Enrofloxacin | 360.2 | 316.2 | 245.1 | Enrofloxacin-d5 | 365.2 | 321.2 |

| Norfloxacin | 320.1 | 276.1 | 233.1 | Norfloxacin-d5 | 325.1 | 281.1 |

| Sarafloxacin | 386.1 | 299.1 | 368.1 | Sarafloxacin-d5 | 391.1 | 304.1 |

Data Analysis & Calculation

Quantification is performed using the Internal Standard Method .

Construct a calibration curve by plotting RR (y-axis) vs. Concentration Ratio (x-axis).

Where

Results & Discussion

Method Validation Metrics

Typical performance metrics obtained using this protocol:

| Parameter | Result Criteria | Notes |

| Linearity (R²) | > 0.995 | Range: 1.0 – 500 ng/g |

| Recovery | 90% – 110% | Corrected by IS |

| Precision (RSD) | < 5% (Intra-day) | High reproducibility |

| LOD / LOQ | 0.2 / 0.5 ng/g | Highly sensitive |

Matrix Effect (ME) Correction

Without IDMS, FQs in tissue extracts often show signal suppression of 30-50%.

-

ME Calculation:

-

A = Peak area of standard in neat solvent.

-

B = Peak area of standard spiked into extracted blank matrix.

-

-

IDMS Correction: Because the IS experiences the same ME%, the Relative ME is effectively 0%.

Troubleshooting Guide

-

Issue: Low Recovery of IS.

-

Cause: Inefficient extraction or breakthrough on SPE column.

-

Fix: Check pH of extract before SPE (must be acidic < pH 4 for HLB retention of some moieties, or adjust for MCX).

-

-

Issue: Peak Tailing.

-

Cause: Interaction with silanols on column or metal chelation.

-

Fix: Ensure 0.1% Formic Acid is fresh; consider using a column with "end-capping" technology.

-

References

-

U.S. Food and Drug Administration (FDA). (2006). Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues. Laboratory Information Bulletin. Link

-

U.S. Food and Drug Administration (FDA). (2010). Milk Multi-residue Screening LC-MS-MS Method. Laboratory Information Bulletin 4443. Link

-

Lee, S., Kim, B., & Kim, J. (2013).[7] Development of isotope dilution-liquid chromatography tandem mass spectrometry for the accurate determination of fluoroquinolones in animal meat products. Journal of Chromatography A, 1277, 35–41.[7] Link

-

Vanderford, B. J., & Snyder, S. A. (2006). Analysis of Pharmaceuticals in Water by Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry. Environmental Science & Technology, 40(23), 7312–7320. Link

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

Sources

- 1. jfda-online.com [jfda-online.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. agilent.com [agilent.com]

- 4. sciex.com [sciex.com]

- 5. Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues | FDA [fda.gov]

- 6. fda.gov [fda.gov]

- 7. Development of isotope dilution-liquid chromatography tandem mass spectrometry for the accurate determination of fluoroquinolones in animal meat products: optimization of chromatographic separation for eliminating matrix effects on isotope ratio measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Preventing Deuterium Exchange in Levofloxacin Ester Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance to researchers encountering challenges with deuterium exchange during the synthesis of levofloxacin esters. As Senior Application Scientists, we understand the nuances of isotopic labeling and the critical importance of maintaining isotopic purity. This resource offers troubleshooting advice and detailed protocols to help you navigate the complexities of this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange, and why is it a concern in the synthesis of levofloxacin esters?

A1: Deuterium exchange is a chemical reaction where a hydrogen atom in a molecule is replaced by a deuterium atom from a deuterium source, or vice versa.[1] This is a significant concern when synthesizing deuterated levofloxacin esters, as unintended exchange can lead to a loss of isotopic purity in the final product. The protons on hydroxyl (-OH), amine (-NH), and carboxylic acid (-COOH) groups are particularly susceptible to exchange.[2]

Q2: Which protons in the levofloxacin molecule are most susceptible to exchange during esterification?

A2: The most labile proton in the levofloxacin molecule is the carboxylic acid proton. This proton is acidic and will readily exchange with deuterium from sources like deuterated water (D₂O) or deuterated solvents. Additionally, protons on the piperazine ring and potentially α-protons to the ketone could be at risk of exchange under certain conditions, especially with the use of acid or base catalysts at elevated temperatures.[3][4]

Q3: What are the primary factors that promote unwanted deuterium exchange?

A3: The primary drivers of deuterium exchange are the presence of a deuterium source (like residual D₂O or deuterated solvents), the use of acid or base catalysts, and elevated reaction temperatures.[1][5] Acid and base catalysts can facilitate the exchange of even non-labile hydrogen atoms.[1]

Q4: Can deuterium exchange occur on the aromatic ring of levofloxacin?

A4: While less common under standard esterification conditions, deuterium exchange on aromatic rings can occur, particularly with the use of strong acids or transition metal catalysts.[6][7] For levofloxacin, the electron-rich aromatic ring could be susceptible to exchange under harsh acidic conditions.

Troubleshooting Guide: Unwanted Deuterium Exchange

This section addresses specific issues you might encounter during the synthesis of levofloxacin esters and provides actionable solutions.

Issue 1: Loss of Deuterium Label at the Carboxylic Acid Position

Symptoms:

-

¹H NMR analysis of the final ester product shows a peak corresponding to the carboxylic acid proton.

-

Mass spectrometry data indicates a lower than expected mass, suggesting the absence of deuterium.

Root Cause Analysis: The most likely cause is the presence of protic impurities (e.g., water) in the reaction mixture or during the workup. The acidic proton of the carboxylic acid is highly exchangeable.

Solutions:

-

Rigorous Drying of Reagents and Solvents: Ensure all starting materials, solvents, and glassware are scrupulously dried before use. Use anhydrous solvents and dry reagents under vacuum.

-

Aprotic Reaction Conditions: Whenever possible, conduct the esterification under aprotic conditions.

-

Careful Workup: During the workup, minimize contact with aqueous solutions. If an aqueous wash is necessary, use ice-cold, saturated solutions to slow the rate of exchange and work quickly.[8]

Issue 2: Deuterium Scrambling at Positions Other Than the Intended Labeling Site

Symptoms:

-

Mass spectrometry shows a distribution of masses, indicating multiple deuterated species.

-

¹H NMR and ²H NMR reveal deuterium incorporation at unexpected positions, such as the piperazine ring or α to the ketone.

Root Cause Analysis: This issue often arises from the reaction conditions being too harsh. Acid or base catalysis, especially at elevated temperatures, can promote the exchange of less labile protons.[1][3]

Solutions:

-

Milder Reaction Conditions:

-

Temperature Control: Perform the reaction at the lowest effective temperature.

-

Catalyst Choice: Opt for milder catalysts. For acid-catalyzed esterification, consider using a solid acid catalyst like Dowex H+ which can be easily filtered off, minimizing exposure of the product to acidic conditions during workup.[9][10]

-

-

Reaction Time Optimization: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor exchange.

Data Summary: Impact of Conditions on Deuterium Exchange

| Parameter | Condition | Risk of Deuterium Exchange | Recommendation |

| Solvent | Protic (e.g., Methanol, Ethanol) | High | Use anhydrous aprotic solvents (e.g., Toluene, THF, DMF). |

| Aprotic (e.g., Toluene, THF) | Low | Recommended | |

| Catalyst | Strong Acid (e.g., H₂SO₄) | High | Use milder catalysts (e.g., solid acid catalysts, DCC/DMAP). |

| Strong Base (e.g., NaH) | High | Use non-nucleophilic bases (e.g., triethylamine) and control stoichiometry. | |

| Temperature | Elevated (> 80 °C) | High | Conduct the reaction at the lowest possible temperature for a reasonable reaction rate. |

| Room Temperature or Below | Low | Recommended where feasible | |

| Workup | Aqueous Wash | High | Minimize contact time, use ice-cold solutions, and perform a final wash with brine to remove bulk water before drying.[8] |

| Anhydrous Workup | Low | Recommended |

Experimental Protocols

Protocol 1: Fischer Esterification of Levofloxacin with Minimal Deuterium Exchange

This protocol is a standard method for synthesizing levofloxacin methyl ester.[11][12]

Step-by-Step Methodology:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add levofloxacin.

-

Solvent Addition: Add anhydrous methanol as the solvent and reactant.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid while stirring.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 7-8 hours.[11]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the acid catalyst with a cold, saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

-

Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Esterification using Ethyl Chloroformate to Avoid Harsh Acidic Conditions

This method avoids the use of strong acids, thereby reducing the risk of acid-catalyzed deuterium exchange.[11]

Step-by-Step Methodology:

-

Initial Reaction: Dissolve levofloxacin in anhydrous methanol at 0 °C.

-

Base and Reagent Addition: Add triethylamine, followed by the dropwise addition of ethyl chloroformate.

-